molecular formula C13H17BrO2 B12519204 1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl- CAS No. 675824-20-1

1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl-

Cat. No.: B12519204
CAS No.: 675824-20-1
M. Wt: 285.18 g/mol
InChI Key: SFVLEEHWXCNEMV-UHFFFAOYSA-N
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Description

1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl- is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, as well as two methyl groups attached to the dioxane ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a brominated phenyl derivative and a dioxane precursor. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.

    Substitution: Reagents such as sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as hydroxyl, amino, or alkyl groups, into the molecule.

Scientific Research Applications

1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl- has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on living organisms. It may serve as a model compound for studying the behavior of similar molecules in biological systems.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl- exerts its effects depends on its interactions with specific molecular targets These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of its targets through various pathways

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane, 2-(4-bromophenyl)-5,5-dimethyl-: This compound is similar in structure but lacks the methyl group on the phenyl ring. Its chemical properties and reactivity may differ due to this structural variation.

    1,3-Dioxane, 2-(3-chloro-4-methylphenyl)-5,5-dimethyl-: The presence of a chlorine atom instead of a bromine atom can lead to differences in reactivity and applications.

    1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-4,4-dimethyl-: The position of the methyl groups on the dioxane ring can influence the compound’s chemical behavior and interactions.

Uniqueness

1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl- stands out due to its specific combination of functional groups and structural features. The presence of both bromine and methyl groups on the phenyl ring, along with the dimethyl substitution on the dioxane ring, imparts unique chemical properties that make it valuable for various applications. Its reactivity and interactions with other molecules can differ significantly from those of similar compounds, highlighting its potential for specialized uses in research and industry.

Properties

CAS No.

675824-20-1

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

2-(3-bromo-4-methylphenyl)-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C13H17BrO2/c1-9-4-5-10(6-11(9)14)12-15-7-13(2,3)8-16-12/h4-6,12H,7-8H2,1-3H3

InChI Key

SFVLEEHWXCNEMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2OCC(CO2)(C)C)Br

Origin of Product

United States

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